Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
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Description
Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- is a chemical compound with the molecular formula C11H20N4O4. It is a building block used to introduce a clickable azido group to an amino group for use in click chemistry, protein labeling, peptide synthesis, and surface modifications .
Synthesis Analysis
This compound can be synthesized by reacting with primary amine groups in the presence of activators such as EDC or DCC, forming a stable amide bond . It is commonly used as a linker that is first acylated to one compound to create a derivative that can then be joined to another compound using click chemistry .Chemical Reactions Analysis
The terminal azide group of this compound allows conjugation with compounds containing alkyne groups through a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry . This makes it useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .Physical And Chemical Properties Analysis
This compound is an oil and has a molar mass of 157.17 g/mol . It is stored at a temperature of 15-25°C . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Corrosion Inhibition
Research has demonstrated that Schiff's bases derived from lysine and aromatic aldehydes, closely related to the hexanoic acid family, show significant potential as corrosion inhibitors for mild steel in acidic environments. The study highlighted the efficiency of these compounds in protecting metal surfaces, suggesting potential industrial applications of hexanoic acid derivatives in corrosion prevention technologies (Gupta, Verma, Quraishi, & Mukherjee, 2016).
Synthetic Amino Acids
The synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, from hexanoic acid derivatives, demonstrates their utility in creating novel amino acids for peptide research. These synthetic amino acids have potential applications in the development of new pharmaceuticals and in the study of biological processes (Adamczyk & Reddy, 2001).
Fluorescent Labeling
Hexanoic acid derivatives have been utilized to develop new fluorescent labeling agents for biological molecules. One study introduced a hexanoic acid derivative for hydroxyl group protection, facilitating the use of this compound in a novel DNA sequencing method. This application underscores the relevance of hexanoic acid derivatives in molecular biology and genetic research (Rasolonjatovo & Sarfati, 1998).
Synthesis of Peptide Analogues
Hexanoic acid derivatives are pivotal in the synthesis of peptide analogues and modified amino acids, crucial for the development of therapeutics and the study of protein functions. The versatility of these compounds in chemical synthesis highlights their potential in drug development and biochemical research (Weber, Potier, & Thierry, 1999).
Hydrophobic Structural Elements
The role of 6-aminohexanoic acid, a related compound, as a hydrophobic, flexible structural element in various molecules, from synthetic peptides to polyamide fibers, illustrates the broad utility of hexanoic acid derivatives. These compounds serve as crucial building blocks in both industrial and biochemical applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
properties
IUPAC Name |
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRPDWWWUARZIW-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648862 |
Source
|
Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- | |
CAS RN |
846549-33-5 |
Source
|
Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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